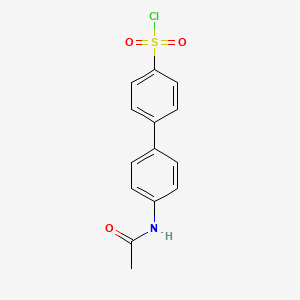

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

Übersicht

Beschreibung

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group attached to a biphenyl structure, which is further substituted with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

The synthesis of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-acetylaminobiphenyl and chlorosulfonic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition. The 4-acetylaminobiphenyl is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonic acid is added dropwise.

Formation of Sulfonyl Chloride: The reaction mixture is stirred for several hours, allowing the sulfonylation to occur, resulting in the formation of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonamide or other reduced derivatives under specific conditions.

Oxidation: Although less common, the acetylamino group can undergo oxidation to form nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 309.76 g/mol. Its structure includes a biphenyl framework substituted with an acetylamino group and a sulfonyl chloride functional group, which contributes to its reactivity and versatility as a building block in organic synthesis.

Pharmaceutical Development

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. The sulfonyl chloride moiety is particularly reactive towards nucleophiles, facilitating the formation of amides, sulfonamides, and other derivatives. This reactivity makes it valuable for developing new drugs and therapeutic agents.

Key Reactions:

- Nucleophilic substitution reactions where nucleophiles attack the sulfonyl chloride group.

- Formation of amides through reaction with amines.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent for synthesizing complex molecules. Its ability to participate in various chemical transformations allows chemists to create diverse products tailored for specific applications.

Synthetic Pathways:

- Multi-step synthesis processes can be employed to incorporate functional groups selectively.

- It can be used to modify existing compounds to enhance their properties or biological activity.

Case Study 1: Synthesis of Antibacterial Agents

A research study explored the use of this compound in synthesizing novel antibacterial agents. The study demonstrated that derivatives formed from this compound exhibited significant antibacterial activity against various pathogens. The process involved:

- Reacting the sulfonyl chloride with different amines to produce sulfonamides.

- Testing the biological activity of synthesized compounds against bacterial strains.

Case Study 2: Development of Anti-inflammatory Drugs

Another study focused on utilizing this compound in developing anti-inflammatory drugs. The researchers synthesized several derivatives by modifying the acetylamino group and evaluated their efficacy through in vitro assays. The findings indicated that some derivatives showed promising anti-inflammatory properties, suggesting potential therapeutic applications.

Comparison with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Nitro-biphenyl-4-sulfonyl chloride | Nitro group instead of acetylamino | Known for its use in dye synthesis |

| 4'-Aminobenzenesulfonamide | Amino group without acetylation | Exhibits significant antibacterial properties |

| N-acetylanthranilic acid | Carboxylic acid instead of sulfonamide | Used in dye manufacturing |

This table highlights how variations in functional groups influence reactivity and biological activity, underscoring the distinct role of this compound in synthetic pathways.

Wirkmechanismus

The mechanism of action of 4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their function and activity. The acetylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

4’-(Acetylamino)-1,1’-biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides and biphenyl derivatives:

4-Aminobiphenyl-4-sulfonyl chloride: Similar structure but lacks the acetyl group, leading to different reactivity and applications.

4’-Nitro-1,1’-biphenyl-4-sulfonyl chloride: Contains a nitro group instead of an acetylamino group, resulting in different chemical properties and uses.

4’-Methyl-1,1’-biphenyl-4-sulfonyl chloride:

Biologische Aktivität

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, especially in the development of antimicrobial and anticancer agents. Understanding its biological activity involves examining its synthesis, structure-activity relationships (SAR), and the results of various biological assays.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an acetylamino group and a sulfonyl chloride functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1,1'-biphenyl-4-sulfonic acid with acetic anhydride followed by chlorination with thionyl chloride. This method allows for the selective introduction of the acetylamino group and the sulfonyl chloride moiety.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 15 |

| Escherichia coli | 18 | 30 |

| Bacillus subtilis | 20 | 25 |

| Pseudomonas aeruginosa | 15 | 40 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rising concerns over antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It was tested against various cancer cell lines including melanoma and prostate cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.2 |

| PC-3 (Prostate Cancer) | 8.7 |

| DU145 (Prostate Cancer) | 6.5 |

The compound exhibited cytotoxic effects leading to apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analysis.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives like this compound can often be attributed to their structural features. Modifications to the sulfonamide moiety and the introduction of various substituents on the biphenyl core can significantly influence their potency and selectivity.

Key Findings from SAR Studies:

- The presence of an acetylamino group enhances solubility and bioavailability.

- Substituents on the biphenyl ring affect binding affinity to target enzymes or receptors.

- The sulfonamide group is essential for antibacterial activity due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Studies

A recent study highlighted the efficacy of this compound in a murine model for bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHSOVIYQUXSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529291 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-73-6 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.